![molecular formula C22H23NO2S B2742353 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide CAS No. 2380183-47-9](/img/structure/B2742353.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, commonly known as THPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPB is a selective agonist of the G protein-coupled receptor 40 (GPR40), which is known to play a crucial role in glucose homeostasis and insulin secretion.
Mécanisme D'action
THPB exerts its pharmacological effects by binding to and activating N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, which is primarily expressed in pancreatic beta cells. Activation of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide by THPB leads to the release of intracellular calcium ions, which triggers the exocytosis of insulin-containing vesicles and enhances GSIS. THPB has also been shown to activate other signaling pathways, such as the protein kinase A (PKA) and protein kinase C (PKC) pathways, which further potentiate its insulinotropic effects.
Biochemical and Physiological Effects
THPB has been shown to enhance insulin secretion in a glucose-dependent manner, which means that it only stimulates insulin release in the presence of elevated glucose levels. This property makes THPB a desirable therapeutic agent for T2DM, as it can prevent hypoglycemia, a common side effect of other insulinotropic agents. THPB has also been found to improve glucose tolerance and insulin sensitivity in animal models of T2DM.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of THPB is its selectivity for N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, which minimizes off-target effects and reduces the risk of adverse reactions. Additionally, THPB has a long half-life, which makes it suitable for chronic administration. However, THPB is a relatively new compound, and its safety and efficacy in humans have not been fully established. Furthermore, the synthesis of THPB is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of THPB. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the long-term safety and efficacy of THPB in humans, which will require extensive clinical trials. Additionally, the potential therapeutic applications of THPB in other metabolic disorders, such as obesity and metabolic syndrome, warrant further investigation. Finally, the development of more potent and selective N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide agonists based on the structure of THPB may lead to the discovery of novel therapeutic agents for T2DM and other metabolic disorders.
Conclusion
In conclusion, THPB is a promising compound with potential applications in the treatment of T2DM and other metabolic disorders. Its selectivity for N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, glucose-dependent insulinotropic effects, and long half-life make it an attractive therapeutic agent. However, further research is needed to fully understand its mechanism of action, safety, and efficacy in humans. The future directions for THPB research include optimization of the synthesis method, clinical trials, investigation of its therapeutic potential in other metabolic disorders, and the development of novel N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide agonists.
Méthodes De Synthèse
The synthesis of THPB involves the reaction of 4-(thiophen-2-yl)benzaldehyde with 2-bromo-2-phenylbutan-1-ol in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
THPB has been extensively studied for its potential application in the treatment of type 2 diabetes mellitus (T2DM). It has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic beta cells, which makes it a promising therapeutic agent for the management of T2DM. Additionally, THPB has been found to improve glucose tolerance and insulin sensitivity in animal models of T2DM.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-2-19(16-7-4-3-5-8-16)22(25)23-15-20(24)17-10-12-18(13-11-17)21-9-6-14-26-21/h3-14,19-20,24H,2,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFHIPAFHFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

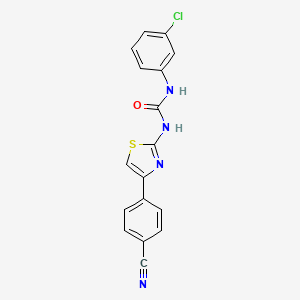
![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)
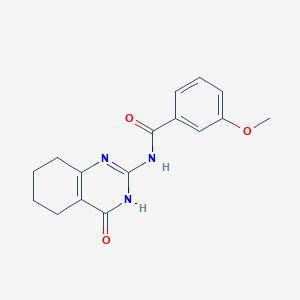
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)
![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)

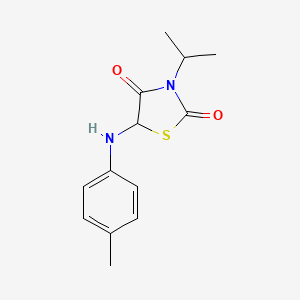
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)
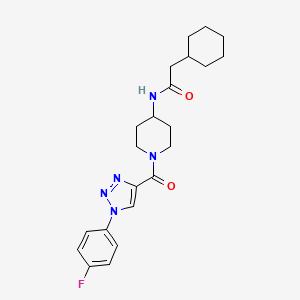
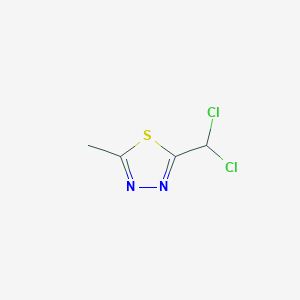
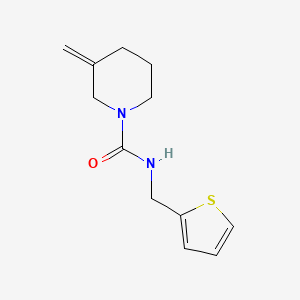
![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)